2-[(6-{[(E)-(4-iodophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide
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Overview
Description
2-({6-[(E)-[(4-IODOPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-(1-PHENYLETHYL)ACETAMIDE is a complex organic compound that features a benzothiazole core, an iodophenyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({6-[(E)-[(4-IODOPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-(1-PHENYLETHYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the benzothiazole core. The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions. The iodophenyl group is introduced via electrophilic iodination of a phenyl ring, which can be achieved using iodine and an oxidizing agent such as hydrogen peroxide.
The final step involves the condensation of the iodophenyl-substituted benzothiazole with an appropriate acetamide derivative under basic conditions to form the desired compound. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and iodination steps, as well as the development of efficient purification methods such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-({6-[(E)-[(4-IODOPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-(1-PHENYLETHYL)ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-({6-[(E)-[(4-IODOPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-(1-PHENYLETHYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with specific molecular targets.
Industry: Used in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-({6-[(E)-[(4-IODOPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-(1-PHENYLETHYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole core can bind to active sites of enzymes, inhibiting their activity. The iodophenyl group can enhance the compound’s binding affinity through halogen bonding interactions. The acetamide moiety can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
Similar Compounds
- **2-({6-[(E)-[(4-BROMOPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-(1-PHENYLETHYL)ACETAMIDE
- **2-({6-[(E)-[(4-CHLOROPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-(1-PHENYLETHYL)ACETAMIDE
Uniqueness
The presence of the iodophenyl group in 2-({6-[(E)-[(4-IODOPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-(1-PHENYLETHYL)ACETAMIDE makes it unique compared to its bromine and chlorine analogs. The iodine atom can form stronger halogen bonds, potentially leading to higher binding affinity and specificity in biological systems. Additionally, the larger size of the iodine atom can influence the compound’s electronic properties, making it suitable for applications in materials science.
Properties
Molecular Formula |
C24H20IN3OS2 |
---|---|
Molecular Weight |
557.5 g/mol |
IUPAC Name |
2-[[6-[(4-iodophenyl)methylideneamino]-1,3-benzothiazol-2-yl]sulfanyl]-N-(1-phenylethyl)acetamide |
InChI |
InChI=1S/C24H20IN3OS2/c1-16(18-5-3-2-4-6-18)27-23(29)15-30-24-28-21-12-11-20(13-22(21)31-24)26-14-17-7-9-19(25)10-8-17/h2-14,16H,15H2,1H3,(H,27,29) |
InChI Key |
DDSYBLSUSYDWJG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)N=CC4=CC=C(C=C4)I |
Origin of Product |
United States |
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